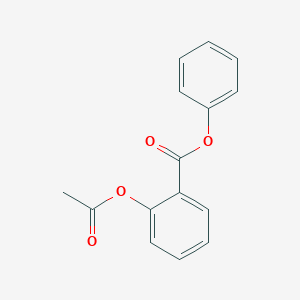

Phenyl acetylsalicylate

Overview

Description

Phenyl acetylsalicylate is a salicylate derivative with reported analgesic, antipyretic, and anti-inflammatory properties . This distinguishes it from phenyl salicylate (salol), which is the phenyl ester of salicylic acid .

Preparation Methods

Acid-Catalyzed Esterification

The conventional synthesis of phenyl salicylate involves acid-catalyzed esterification, where salicylic acid reacts with phenol in the presence of a strong acid catalyst. A representative protocol from Chengdu Dongdian Aier Technology Co., Ltd. (2016) employs thionyl chloride (SOCl₂) as both a catalyst and dehydrating agent .

Reaction Conditions and Mechanism

In this method, 1.31 mol of benzonitrile and 1.23 mol of salicylic acid are heated to 145°C under reflux. Thionyl chloride (0.23 mol) is introduced at 138°C, facilitating the formation of an acyl chloride intermediate. The mixture is then cooled to 75°C, and the reaction proceeds for 4 hours. Post-reaction processing involves layer separation, washing with potassium hydrogen carbonate, and recrystallization using 95% acetonitrile. This approach achieves a yield of 74% .

Key Parameters:

-

Temperature : 75–145°C (optimal at 138°C for intermediate formation).

-

Catalyst : Thionyl chloride (20–25 mol% relative to salicylic acid).

-

Purification : Recrystallization in acetonitrile enhances purity to >95%.

Ultrasonic-Assisted Synthesis

A patent by CN104058958A (2014) introduces ultrasonic irradiation to accelerate the esterification process . This method replaces traditional heating with high-frequency sound waves (10–20 kHz), reducing reaction time from hours to 35 minutes.

Procedure and Advantages

The reaction mixture—comprising anhydrous ether, salicylic acid, phenol, 4-dimethylaminopyridine (DMAP), and dicyclohexylcarbodiimide (DCC)—is sonicated at 25–35°C. Ultrasonic cavitation enhances molecular collisions, increasing the reaction rate. After sonication, the product is purified via petroleum ether extraction and ethanol recrystallization, yielding >85% phenyl salicylate .

Comparative Efficiency:

Phosphorus Oxychloride-Mediated Acylation

An alternative route reported in the Journal of Qufu Normal University (2009) utilizes phosphorus oxychloride (POCl₃) as an acylating agent . Salicylic acid and phenol are mixed with POCl₃ at 80°C for 2.5 hours, followed by neutralization with sodium carbonate. The crude product is recrystallized in ethanol, yielding 68–72% phenyl salicylate. While this method avoids strong acids, its lower yield and longer reaction time limit industrial scalability .

Industrial-Scale Considerations

Catalyst Recovery and Waste Management

The acid-catalyzed method generates sulfuric acid byproducts, necessitating neutralization and disposal. In contrast, ultrasonic synthesis minimizes waste through solvent recycling (e.g., petroleum ether recovery) . Recent advancements explore solid acid catalysts (e.g., zeolites) to improve sustainability, though these remain experimental.

Temperature Optimization

Studies on analogous esters, such as aspirin, reveal that reaction efficiency peaks near 80°C . For phenyl salicylate, maintaining temperatures above 130°C prevents intermediate solidification but risks thermal decomposition. Precision heating systems (e.g., jacketed reactors) are critical for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Phenyl acetylsalicylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce salicylic acid and phenol.

Oxidation: This compound can be oxidized to form corresponding quinones and other oxidation products.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products Formed:

Hydrolysis: Salicylic acid and phenol.

Oxidation: Quinones and other oxidation derivatives.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Preparation Methods

Phenyl acetylsalicylate can be synthesized through the esterification of salicylic acid with phenol, typically in the presence of an acid catalyst such as sulfuric acid or phosphoryl chloride. This reaction involves heating the reactants to facilitate the formation of the ester bond. In industrial settings, continuous flow reactors are often employed to enhance production efficiency and maintain consistent product quality.

Chemical Reactions

PAS is known to undergo several significant chemical reactions, including:

- Hydrolysis : In aqueous conditions, PAS can hydrolyze to yield salicylic acid and phenol.

- Oxidation : The compound can be oxidized to produce quinones and other derivatives.

- Electrophilic Aromatic Substitution : The phenyl ring can participate in substitution reactions with various electrophiles.

Scientific Research Applications

This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

- Reagent in Organic Synthesis : PAS serves as a valuable reagent for synthesizing more complex organic molecules due to its functional groups.

- Precursor for Derivatives : It is used as a starting material for the synthesis of other compounds with potential therapeutic effects.

Biology

- Anti-inflammatory Properties : Studies have shown that PAS exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation.

- Analgesic Effects : Similar to its parent compound, acetylsalicylic acid (aspirin), PAS has potential analgesic properties, making it a candidate for pain management therapies.

- Antiplatelet Activity : Preliminary research indicates that PAS may inhibit platelet aggregation, which could be beneficial in cardiovascular health.

Medicine

- Potential Pharmaceutical Agent : Due to its structural similarity to aspirin, PAS is being investigated for its efficacy as an alternative or adjunct treatment in various inflammatory conditions and cardiovascular diseases.

- Research on Mechanisms of Action : Ongoing studies aim to elucidate the specific biochemical pathways through which PAS exerts its effects.

Industry

- Applications in Manufacturing : PAS is utilized in producing polymers, adhesives, and coatings due to its chemical stability and reactivity. Its properties make it suitable for enhancing the performance characteristics of these materials.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Applications | Unique Properties |

|---|---|---|---|

| This compound | Contains both phenyl and acetyl groups | Anti-inflammatory, analgesic, industrial uses | Dual functionality enhances reactivity |

| Acetylsalicylic Acid (Aspirin) | Acetyl group only | Widely used as an analgesic and antiplatelet agent | Established safety profile |

| Phenyl Salicylate | Lacks acetyl group | Antiseptic and mild analgesic | Less reactive compared to PAS |

This compound's biological activities have been documented through various studies:

- Anti-inflammatory Activity : Research indicates that PAS effectively reduces inflammation by inhibiting COX enzymes. This mechanism parallels that of aspirin but may offer different pharmacokinetic properties.

- Analgesic Effects : Clinical trials are exploring PAS's potential as a pain reliever comparable to traditional analgesics.

- Antiplatelet Activity : Preliminary findings suggest that PAS may help prevent thrombus formation by inhibiting platelet aggregation.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | COX inhibition | Treatment of inflammatory disorders |

| Analgesic | Pain pathway modulation | Pain management therapies |

| Antiplatelet | Inhibition of platelet aggregation | Cardiovascular disease prevention |

Mechanism of Action

Phenyl acetylsalicylate exerts its effects by inhibiting the activity of the enzyme cyclooxygenase (COX). This inhibition prevents the formation of prostaglandins, which are substances that cause inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Comparison with Similar Compounds

Phenyl Salicylate (Salol)

- Structure : Phenyl ester of salicylic acid (C₆H₅O·C₆H₄(OH)COO) .

- Uses : Analgesic, antipyretic, and anti-inflammatory agent; also employed in cosmetics and plastics as a UV absorber .

- Safety : Classified as an irritant (Xi) with risks to eyes, skin, and respiratory systems. Safety protocols include S26 (eye rinsing) and S36 (protective clothing) .

- Key Differences : Unlike phenyl acetylsalicylate, phenyl salicylate lacks the acetyl group, which may influence its metabolic stability and antiplatelet effects.

Lysine Acetylsalicylate (LAS)

- Structure : Water-soluble salt combining acetylsalicylic acid (ASA) with lysine .

- Uses: Intravenous administration for acute pain management; effective in post-desensitization therapy for NSAID-exacerbated respiratory disease (N-ERD) .

- Research Findings :

- Advantage Over this compound : Enhanced solubility enables parenteral use, broadening clinical applications.

Sodium Acetylsalicylate

- Structure : Sodium salt of acetylsalicylic acid.

- Uses : Studied for antipyretic and thermoregulatory effects .

- Research Findings :

- Key Difference : Ionic form enhances bioavailability in systemic circulation compared to esterified derivatives like this compound.

Copper Acetylsalicylate Complexes

- Structure : Coordination complexes of copper with acetylsalicylate ligands .

- Uses : Antitumor applications; e.g., Cu(II)₂(aspirinate)₄ inhibits Ehrlich tumor growth and improves host survival .

Alkyl Salicylates (Hexyl, Amyl, Phenethyl)

- Structures :

- Uses : Primarily in fragrances, cosmetics, and consumer products.

- Key Difference : These esters lack the acetyl group, reducing anti-inflammatory potency but improving volatility for topical applications.

Comparative Data Table

Research Findings and Clinical Implications

- Central vs. Peripheral Effects : Sodium and lysine acetylsalicylates exhibit CNS-mediated actions, whereas phenyl derivatives may rely on local ester hydrolysis for activity .

- Solubility and Bioavailability : Lysine and sodium salts offer enhanced solubility over phenyl esters, enabling diverse administration routes .

- Safety Profiles : Phenyl salicylate’s irritant properties contrast with the generally safer profiles of lysine and sodium salts in clinical settings .

Biological Activity

Phenyl acetylsalicylate (PAS) is an ester derivative of acetylsalicylic acid (ASA), commonly known as aspirin. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antiplatelet effects. This article delves into the biological activity of PAS, supported by empirical data, case studies, and research findings.

- Chemical Formula : C₁₅H₁₂O₄

- Molecular Weight : 256.25 g/mol

- CAS Number : 67256

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—mediators of inflammation and pain. By inhibiting COX-1 and COX-2, PAS reduces inflammation and alleviates pain sensations.

Biological Activities

- Anti-inflammatory Activity

- Analgesic Effects

- Antiplatelet Activity

Table 1: Summary of Biological Activities of this compound

Comparative Analysis with Related Compounds

This compound's biological activities can be compared with those of its parent compound, acetylsalicylic acid, and other related phenolic compounds.

Table 2: Comparison of Biological Activities

| Compound | Anti-inflammatory | Analgesic | Antiplatelet |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Acetylsalicylic Acid | Yes | Yes | Yes |

| Salicylic Acid | Moderate | Moderate | No |

Safety and Toxicity

While PAS shows promising biological activity, safety evaluations are crucial. Studies indicate that high doses may lead to cytotoxic effects on chondrocytes, suggesting caution in its use for long-term therapies . Additionally, the potential for gastrointestinal side effects similar to those seen with traditional NSAIDs should be considered.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for phenyl acetylsalicylate, and how can researchers optimize yield in laboratory settings?

this compound is synthesized via esterification, typically using salicylic acid, phenol, and a catalyst like phosphorus oxychloride. Optimal conditions involve heating the mixture at 60–65°C for 2–5 hours, followed by vacuum distillation to isolate the product. Yields up to 90% are achievable with precise stoichiometric ratios and controlled temperature . To improve reproducibility, researchers should standardize reaction times and purity of precursors.

Q. How does the stability of this compound in aqueous solutions vary under different pH conditions, and what degradation pathways dominate?

Stability studies on related acetylsalicylates (e.g., lysine acetylsalicylate) reveal pH-dependent hydrolysis. Acidic conditions (hydronium ion-catalyzed) and alkaline environments (hydroxide ion-catalyzed) accelerate degradation via ester bond cleavage. Spontaneous hydrolysis occurs at neutral pH but at slower rates. Researchers should monitor degradation using HPLC or spectrophotometry and buffer solutions to maintain stability during in vitro experiments .

Q. What pharmacokinetic parameters are critical for evaluating this compound’s distribution in biological systems?

The volume of distribution (Vd) is a key parameter, reflecting tissue penetration. Studies on acetylsalicylate derivatives emphasize the need for a two-compartment model to account for rapid equilibration in plasma and slower tissue uptake. Vd calculations must account for metabolite interference (e.g., salicylate) and use steady-state plasma concentration data to avoid overestimation .

Advanced Research Questions

Q. What experimental designs are recommended to assess this compound’s effects on neuronal activity, and how do concentration gradients influence outcomes?

In neurophysiological studies (e.g., on mollusk neurons), cobalt acetylsalicylate at 5×10⁻⁵–5×10⁻³ M enhances action potential frequency. Use intracellular microelectrodes to record electrical activity pre- and post-administration. Control for spontaneous activity by comparing baseline and drug-treated states. Dose-response curves should validate threshold and saturation effects .

Q. How do this compound and its analogs modulate spinal monosynaptic reflexes, and what mechanisms explain interspecies variability?

In rat models, 100 mg/kg oral acetylsalicylate reduces reflex amplitude by 30–50% within 30–165 minutes, with greater suppression in spinalized vs. normal rats. This suggests cyclooxygenase (COX)-mediated prostaglandin inhibition at spinal cord synapses. Methodological considerations:

- Use ketamine-anesthetized, ventilated rats with sciatic nerve stimulation.

- Record ventral root potentials to quantify reflex inhibition.

- Compare effects across species by adjusting dosages based on metabolic rate .

| Parameter | Normal Rats | Spinalized Rats |

|---|---|---|

| Reflex inhibition (%) | 30–40 | 50–60 |

| Peak effect (min) | 60–90 | 90–120 |

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices, and how do interferences affect accuracy?

Mass spectrometry (LC-MS/MS) offers high specificity for detecting acetylsalicylate in serum/plasma, avoiding cross-reactivity with salicylate metabolites. For lower-resource settings, enzymatic assays (e.g., LOINC 3306-8) measure mass/volume concentrations but require pH stabilization to prevent hydrolysis artifacts. Validate methods with spike-recovery experiments (85–115% recovery) .

Q. Data Contradictions and Resolution

Q. Why do studies report conflicting results on this compound’s potency in spinal reflex modulation?

Discrepancies arise from variations in administration routes (oral vs. intramuscular), animal models (spinalized vs. intact), and measurement intervals. For example, metamizol shows faster onset than acetylsalicylate due to solubility differences. Resolve contradictions by standardizing protocols:

Properties

CAS No. |

134-55-4 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

phenyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C15H12O4/c1-11(16)18-14-10-6-5-9-13(14)15(17)19-12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

PSBAIJVSCTZDDB-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |

Key on ui other cas no. |

134-55-4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.